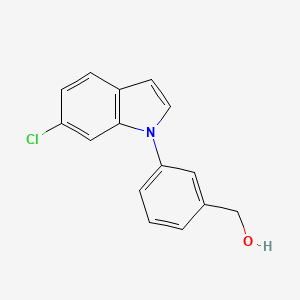

(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12ClNO |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

[3-(6-chloroindol-1-yl)phenyl]methanol |

InChI |

InChI=1S/C15H12ClNO/c16-13-5-4-12-6-7-17(15(12)9-13)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |

InChI Key |

IXBVNDMAYIFXAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)Cl)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 6 Chloro 1h Indol 1 Yl Phenyl Methanol and Its Congeners

Strategies for Constructing the 1-Arylindole Substructure

The formation of the 1-arylindole skeleton is a pivotal step in the synthesis of the target compound. This can be achieved through two primary strategies: direct arylation of a pre-formed indole (B1671886) ring or construction of the indole ring with the aryl substituent already in place.

Transition-Metal-Catalyzed Cross-Coupling Approaches for Indole Arylation (e.g., Buchwald Coupling)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, offering a powerful route to N-arylindoles. wikipedia.org Among these, the Buchwald-Hartwig amination and the Ullmann condensation are prominent methods. nih.govnih.gov

The Buchwald-Hartwig amination utilizes a palladium catalyst, typically in combination with a bulky, electron-rich phosphine (B1218219) ligand, to couple an amine (in this case, an indole) with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and broad substrate scope, making it a versatile choice for the synthesis of complex molecules. wikipedia.org For the synthesis of the target compound, this would involve the coupling of 6-chloroindole (B17816) with a suitable 3-halophenylmethanol derivative. The choice of ligand is crucial for the success of the coupling, with sterically hindered phosphines often providing the best results. organic-chemistry.org

Table 1: Representative Ligands for Buchwald-Hartwig Amination of Indoles

| Ligand Name | Structure | Key Features |

|---|---|---|

| tBuXPhos | Bulky and electron-rich, effective for a wide range of substrates. rsc.org | |

| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand, provides stable catalytic complexes. wikipedia.org | |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Chiral bidentate ligand, useful for asymmetric synthesis. wikipedia.org |

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications using soluble copper catalysts and ligands have made it a milder and more versatile method for N-arylation of indoles. acs.orgingentaconnect.com This approach could be employed by reacting 6-chloroindole with a 3-halophenylmethanol derivative in the presence of a copper catalyst.

Classical and Modern Indole Ring-Formation Reactions Relevant to Substituted Indoles

Alternatively, the 1-arylindole substructure can be constructed through various indole ring-forming reactions, where the aryl group is introduced as part of one of the starting materials. Several classical and modern methods are relevant for the synthesis of substituted indoles. rsc.orgresearchgate.netrsc.org

The Fischer indole synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. byjus.comjk-sci.comtestbook.comwikipedia.orgnih.gov To synthesize a 1-arylindole, a 1,1-diarylhydrazine would be required as the starting material. The reaction proceeds through a byjus.combyjus.com-sigmatropic rearrangement of the initially formed hydrazone. wikipedia.org

The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.comdrugfuture.comnih.govresearchgate.net This reaction typically yields 2-arylindoles but can be adapted for other substitution patterns. While historically limited by harsh conditions and low yields, modern variations have improved its utility. chemeurope.com

Other notable indole syntheses that can be adapted for the preparation of substituted indoles include the Reissert, and Leimgruber-Batcho methods. rsc.orgrsc.org

Table 2: Comparison of Key Indole Synthesis Methods

| Method | Starting Materials | Key Features |

|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine and an aldehyde or ketone | Versatile, widely used, acid-catalyzed. byjus.comtestbook.com |

| Bischler-Möhlau Indole Synthesis | α-haloketone and an aniline | Forms 2-arylindoles, can be mechanistically complex. wikipedia.orgnih.gov |

| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate | Good for specific substitution patterns, involves reduction and cyclization. rsc.org |

Introduction and Manipulation of the (Hydroxymethyl)phenyl Moiety

The (hydroxymethyl)phenyl group can be introduced either as a pre-functionalized coupling partner or by functionalization of the aryl ring after the indole arylation step.

Synthetic Routes to Phenylmethanol Scaffolds

Phenylmethanol scaffolds can be readily prepared through several established synthetic methods. A common approach is the reduction of the corresponding benzaldehyde (B42025) or benzoic acid derivative . tandfonline.comscielo.org.mxugm.ac.id A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to convert the carbonyl group to a primary alcohol. ugm.ac.idlibretexts.org

Another powerful method for the synthesis of phenylmethanols is the Grignard reaction . mnstate.eduwikipedia.orglibretexts.orgmasterorganicchemistry.com This involves the reaction of a phenylmagnesium halide (a Grignard reagent) with formaldehyde (B43269). The Grignard reagent, formed from an aryl halide and magnesium metal, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to generate the desired benzyl (B1604629) alcohol after an aqueous workup. mnstate.edulibretexts.org

Functionalization of Phenyl Rings with Hydroxymethyl Groups

In a convergent synthetic strategy, the hydroxymethyl group can be introduced onto the phenyl ring after its attachment to the indole nitrogen. This typically involves the functionalization of a suitable precursor, such as a methyl group or a carboxylic acid ester. For instance, a methyl group on the phenyl ring can be oxidized to a hydroxymethyl group, although this can sometimes lack selectivity. A more controlled approach would be the reduction of an ester or aldehyde group that was carried through the indole arylation step.

Regioselective Chlorination Strategies on Indole and Phenyl Systems

Chlorination of the indole ring is typically achieved through electrophilic aromatic substitution . ic.ac.uk The electron-rich nature of the indole nucleus makes it susceptible to attack by electrophiles. However, controlling the regioselectivity of this reaction can be challenging. Direct chlorination of indole often leads to substitution at the more nucleophilic C3 position. acs.org Therefore, to achieve chlorination at the C6 position, one might start with a pre-chlorinated indole precursor or employ a directing group strategy.

Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). researchgate.netacs.org The choice of reagent and reaction conditions can significantly influence the regiochemical outcome. acs.org For instance, the use of certain catalysts can direct the chlorination to specific positions on the aromatic ring. researchgate.netacs.org

Regioselective chlorination of the phenyl ring can also be achieved using similar electrophilic aromatic substitution reactions, with the directing effects of existing substituents on the ring guiding the position of the incoming chloro group. nih.govorganic-chemistry.org

Table 3: Common Reagents for Aromatic Chlorination

| Reagent | Formula | Typical Application |

|---|---|---|

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Mild chlorinating agent for activated aromatic rings. researchgate.net |

| Sulfuryl Chloride | SO₂Cl₂ | Reactive chlorinating agent, can be used with catalysts for regioselectivity. acs.orggoogle.com |

| Chlorine Gas | Cl₂ | Strong electrophile, often used in industrial processes. researchgate.net |

Convergent and Divergent Synthetic Pathways for Complex Indole Derivatives

The construction of complex molecules like (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol often relies on sophisticated synthetic planning. Convergent and divergent strategies represent two powerful approaches to assembling intricate molecular frameworks efficiently.

In contrast, a divergent synthesis begins with a common core intermediate that can be elaborated into a variety of structurally related compounds through different reaction pathways. nih.gov This strategy is particularly valuable for creating libraries of analogs for structure-activity relationship studies. Starting from a pluripotent intermediate, chemists can introduce diversity at specific points, leading to a range of final products. nih.gov For instance, a suitably functionalized N-aryl indole could serve as a branching point. From this common intermediate, reactions could be directed to modify the indole core, the phenyl ring, or the methanol (B129727) group, thus generating a family of related compounds. Recent advances have utilized electrochemical methods to achieve chemodivergent synthesis of substituted indole scaffolds by fine-tuning the acidity of an amide proton, demonstrating a high level of control over the reaction outcome. researchgate.net Biomimetic divergent strategies have also been developed, using intermediates that mimic branching points in natural product biosynthesis to generate skeletally complex indole alkaloids. nih.gov

The table below illustrates a conceptual comparison of these two pathways for synthesizing complex indole derivatives.

| Feature | Convergent Synthesis | Divergent Synthesis |

| Strategy | Independent synthesis of fragments followed by late-stage coupling. | A common intermediate is transformed into multiple derivatives. |

| Efficiency | Often higher overall yields for a single target molecule. | Efficient for generating a library of related compounds. |

| Key Advantage | Maximizes efficiency for a specific complex target. | Allows for rapid exploration of chemical space around a core scaffold. nih.gov |

| Example Reaction | Suzuki or Buchwald-Hartwig coupling of an indole and a phenyl ring. | Modification of a central indole-containing scaffold via various reactions. |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Indole-Based Compounds

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. nih.gov The synthesis of indole-based compounds, including this compound, is an area where these principles have been successfully applied. researchgate.net

Key Green Chemistry Approaches in Indole Synthesis:

Use of Greener Solvents: Traditional indole syntheses often employ toxic and volatile organic solvents. A major focus of green chemistry is their replacement with more environmentally benign alternatives. Water has been successfully used as a solvent for palladium-catalyzed C-H functionalization to create 3-phenyl-1H-indoles. nih.gov Propylene (B89431) carbonate is another eco-friendly solvent that has been used with molecular iodine as a catalyst for bis-indole synthesis at room temperature. researchgate.net Supercritical CO2 is also a promising green solvent due to its non-flammable nature and ease of removal. pnas.org

Catalysis: The use of efficient and reusable catalysts is a cornerstone of green chemistry. Nano-TiO2, which is non-toxic and inexpensive, has been used as a recyclable catalyst for the synthesis of bis(indolyl)methanes (BIMs) under solvent-free conditions. beilstein-journals.org Similarly, silica (B1680970) sulfuric acid has proven to be a mild, efficient, and reusable solid acid catalyst for the same transformation. researchgate.net Many modern methods focus on replacing toxic or expensive metal catalysts with more sustainable alternatives. rsc.org

Atom Economy and Multicomponent Reactions (MCRs): MCRs are highly efficient reactions where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. rsc.org This approach aligns with the green chemistry principle of maximizing atom economy and reducing waste. An innovative two-step synthesis of indole-2-carboxamides utilizes an Ugi four-component reaction (Ugi-4CR) followed by an acid-catalyzed cyclization, employing ethanol (B145695) as a benign solvent and avoiding metal catalysts. rsc.orgrsc.org

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comtandfonline.com This technique is considered a green methodology as it can significantly reduce energy consumption. tandfonline.com

Waste Prevention: Designing synthetic routes that avoid the formation of hazardous byproducts is crucial. For example, some modern indole syntheses are designed to avoid the use of phenylhydrazines, which are often prepared using harsh and wasteful methods. rsc.org

The following table summarizes some sustainable techniques applied in the synthesis of indole derivatives.

| Green Approach | Example/Methodology | Benefit | Source(s) |

| Green Solvents | Using water or propylene carbonate instead of volatile organic compounds. | Reduced toxicity and environmental pollution. | nih.govresearchgate.net |

| Multicomponent Reactions | Ugi or other MCRs to build the indole core or add substituents. | High atom economy, reduced number of synthetic steps, less waste. | rsc.orgrsc.org |

| Alternative Energy | Microwave irradiation to drive reactions. | Faster reaction times, reduced energy consumption, higher yields. | tandfonline.comtandfonline.com |

| Reusable Catalysts | Use of solid acid catalysts like silica sulfuric acid or nano-TiO2. | Reduced catalyst waste and cost, easier product purification. | researchgate.netbeilstein-journals.org |

| Avoiding Hazardous Reagents | Designing syntheses that bypass intermediates like phenylhydrazines. | Improved safety and reduced production of hazardous waste. | rsc.org |

By integrating these convergent, divergent, and green chemistry principles, the synthesis of this compound and its congeners can be achieved with high levels of efficiency, control, and environmental responsibility, paving the way for future developments in medicinal and materials chemistry. nih.gov

Comprehensive Spectroscopic and Structural Characterization of 3 6 Chloro 1h Indol 1 Yl Phenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N NMR) for Structural Elucidation

¹H NMR: Proton NMR spectroscopy would be expected to reveal the specific arrangement and connectivity of hydrogen atoms in the molecule. The spectrum would feature distinct signals for the aromatic protons on both the phenyl and indole (B1671886) rings, as well as the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton. For instance, the protons on the phenyl ring would exhibit characteristic splitting patterns depending on their substitution, while the indole protons would show couplings that are indicative of their positions on the heterocyclic ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol would produce a distinct signal. The chemical shifts would differentiate between sp²-hybridized aromatic and vinyl carbons and the sp³-hybridized methylene carbon. The presence of the electronegative chlorine atom would deshield the C-6 carbon of the indole ring, shifting its resonance downfield.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, could provide valuable information about the electronic environment of the indole nitrogen atom. The chemical shift of the nitrogen would be influenced by its substitution and participation in the aromatic system.

Two-Dimensional NMR Methodologies (e.g., HMBC, HSQC, COSY, NOESY, ROESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between geminal and vicinal protons, helping to trace the spin systems within the phenyl and indole rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different fragments of the molecule, such as the link between the phenyl ring and the indole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) corresponding to the mass of this compound. The isotopic pattern of this peak, particularly the presence of a signal at M+2 with approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom. The spectrum would also display fragment ions resulting from the breakdown of the molecule, providing further structural information.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₂ClNO).

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol moiety.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group would be observed below 3000 cm⁻¹.

C=C stretches: Aromatic carbon-carbon double bond stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the carbon-oxygen single bond of the primary alcohol would appear in the 1000-1260 cm⁻¹ range.

C-N stretch: The carbon-nitrogen stretching vibration of the indole ring would likely be observed in the 1300-1400 cm⁻¹ region.

C-Cl stretch: The carbon-chlorine stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Chromatographic and Other Advanced Analytical Techniques for Purity Assessment and Isolation

For any chemical compound intended for further use, an assessment of its purity is critical.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a compound. For this compound, a reversed-phase HPLC method would likely be employed, and the purity would be assessed by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the main component and the identification of any impurities.

Theoretical and Computational Investigations of 3 6 Chloro 1h Indol 1 Yl Phenyl Methanol and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the structural and electronic properties of molecules. nih.gov These computational approaches provide detailed insights into molecular behavior at the atomic level, complementing experimental findings and guiding the design of new chemical entities. For indole (B1671886) derivatives, such as (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol, these methods are crucial for understanding their fundamental chemical characteristics. figshare.comresearchgate.net

DFT has emerged as a popular and effective method for studying a wide range of molecules due to its balance of accuracy and computational cost. researchgate.netresearchgate.net It is frequently used to predict molecular geometries, vibrational frequencies, and electronic properties of indole derivatives. researchgate.netresearchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data for molecular properties. researchgate.net

Geometry Optimization and Conformational Analysis

Table 1: Representative Optimized Geometrical Parameters for an Indole Derivative (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (indole) | 1.38 | ||

| C-C (indole-phenyl) | 1.48 | ||

| C-O (methanol) | 1.43 | ||

| C-N-C (indole) | 108.5 | ||

| C-C-C (phenyl) | 120.0 | ||

| C-C-O-H | 60.0 (gauche) | ||

| Indole-Phenyl | 45.0 |

Note: The values in this table are illustrative and based on typical parameters for similar molecular fragments. Actual calculated values for this compound would require specific DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For aromatic and heterocyclic compounds like indole derivatives, these orbitals are typically delocalized π-systems. The distribution and energies of these orbitals can be significantly influenced by substituents on the indole and phenyl rings. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and visualize their spatial distribution. researchgate.net

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Representative Indole Analogue

| Parameter | Energy (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are hypothetical and serve as an example. Specific calculations for this compound would be necessary for precise energy values.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents positive potential regions, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methanol (B129727) group and the nitrogen atom of the indole ring, as well as the π-electron clouds of the aromatic rings. The hydrogen atom of the hydroxyl group would exhibit a positive potential. The chlorine atom, being electronegative, would also influence the charge distribution. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, delocalization, and hyperconjugative interactions within a molecule. wisc.edufaccts.deresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. researchgate.net

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for a Representative Indole Analogue

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | 5.8 |

| π(C=C) | π(C=C) | 20.5 |

| LP(2) O | σ*(C-H) | 2.1 |

Note: LP denotes a lone pair, and * denotes an antibonding orbital. The values are illustrative.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization. The results not only help in the interpretation of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups. This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics. For indole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic rings, and various ring deformation modes. nih.gov

Molecular Modeling for Structure-Activity Relationship (SAR) Exploration (General Principles)

Molecular modeling plays a pivotal role in modern drug discovery and medicinal chemistry by exploring the relationship between the chemical structure of a molecule and its biological activity, a concept known as the Structure-Activity Relationship (SAR). nih.govresearchgate.netresearchgate.net The general principle of SAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure. nih.govneliti.com

For indole derivatives, SAR studies aim to identify which structural features are essential for a desired biological effect and how modifications to the molecular scaffold can enhance potency and selectivity. researchgate.netbenthamdirect.commdpi.comscilit.com Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) and molecular docking, are employed to rationalize and predict the SAR of a series of compounds.

QSAR models attempt to establish a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed biological activity. neliti.com These models can then be used to predict the activity of novel, un-synthesized analogues. Molecular docking simulations, on the other hand, predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. This provides a structural basis for understanding the intermolecular interactions that govern binding affinity and can guide the design of more potent inhibitors. nih.gov For indole-based compounds, docking studies can reveal key hydrogen bonding and hydrophobic interactions within the active site of a target protein. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

In the field of modern chemical research, computational methods, particularly those rooted in quantum mechanics, have become indispensable tools for predicting the spectroscopic properties of novel molecules. These theoretical approaches allow for the elucidation of structural and electronic characteristics before a compound is even synthesized, offering valuable insights that can guide experimental work. For this compound and its analogues, computational techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting a range of spectroscopic parameters, including infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) electronic absorption spectra. bldpharm.commdpi.com

The predictive power of these methods lies in their ability to model the behavior of electrons within a molecule, providing a foundation for understanding how the molecule will interact with electromagnetic radiation. By calculating the optimized molecular geometry and the electronic distribution, researchers can simulate various types of spectra. For instance, DFT calculations can determine the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. Similarly, NMR chemical shifts, which are highly sensitive to the local electronic environment of each nucleus, can be predicted with considerable accuracy. nih.gov Electronic excitations, which are observed in UV-Vis spectroscopy, are effectively modeled using TD-DFT, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* transitions. mdpi.comresearchgate.net

Predicted Infrared (IR) Spectroscopy Data

DFT calculations are commonly employed to predict the vibrational spectra of organic molecules. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. For indole derivatives, characteristic vibrational frequencies can be assigned to specific functional groups. The table below presents theoretically predicted IR frequencies for key functional groups found in molecules analogous to this compound. It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific deviations.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Typical Experimental Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3600-3800 | 3200-3600 |

| N-H (Indole) | Stretching | ~3500-3700 | 3300-3500 researchgate.net |

| C-H (Aromatic) | Stretching | ~3000-3100 | 3000-3100 researchgate.net |

| C-H (Aliphatic) | Stretching | ~2900-3000 | 2850-3000 |

| C=C (Aromatic) | Stretching | ~1450-1600 | 1450-1600 researchgate.net |

| C-O (Alcohol) | Stretching | ~1000-1200 | 1000-1260 |

| C-N (Indole) | Stretching | ~1200-1350 | 1200-1350 |

| C-Cl | Stretching | ~600-800 | 600-800 |

This table is generated based on typical values reported for analogous compounds in computational studies and general spectroscopic data. Specific values for this compound would require a dedicated computational study.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra. The predicted shifts are highly dependent on the chosen computational level of theory (functional and basis set) and the solvent model used. nih.gov Below are tables of predicted chemical shifts for the core structures analogous to this compound.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) vs. TMS | General Rationale |

| Indole N-H | 8.0 - 8.5 | Deshielded due to the aromatic nature of the indole ring and potential for hydrogen bonding. |

| Aromatic C-H | 6.5 - 7.8 | The specific chemical shift depends on the electronic effects of substituents on the phenyl and indole rings. |

| Methanol CH₂ | 4.5 - 4.8 | Positioned between two aromatic rings, leading to a deshielded environment. |

| Methanol O-H | 1.5 - 2.5 (variable) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen exchange. |

This table is a representation of expected values for this class of compounds based on published data for analogues. znaturforsch.comrsc.org

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) vs. TMS | General Rationale |

| Aromatic C (unsubstituted) | 110 - 130 | Typical range for aromatic carbons. |

| Aromatic C (substituted) | 130 - 150 | Carbons attached to heteroatoms or other functional groups are generally more deshielded. |

| Methanol CH₂ | 60 - 70 | Typical range for a carbon attached to an oxygen atom. |

This table provides expected ranges for the carbon environments in the target molecule, based on data from similar structures. znaturforsch.comrsc.org

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

TD-DFT is the method of choice for predicting electronic absorption spectra. researchgate.net It allows for the calculation of the excitation energies and oscillator strengths of electronic transitions. The results can be used to generate a theoretical UV-Vis spectrum, indicating the wavelengths of maximum absorbance (λmax). For indole derivatives, the absorption in the UV region is typically dominated by π → π* transitions within the aromatic system. mdpi.com

| Parameter | Predicted Value/Range | Associated Electronic Transition |

| λmax 1 | ~270-290 nm | π → π* (Indole chromophore) |

| λmax 2 | ~220-240 nm | π → π* (Phenyl and indole chromophores) |

These predictions are based on TD-DFT studies of substituted indoles. mdpi.com The exact λmax values for this compound would be influenced by the specific substitution pattern and solvent effects.

Molecular Interactions and Mechanistic Principles Involving the 3 6 Chloro 1h Indol 1 Yl Phenyl Methanol Framework

Non-Covalent Interactions in Indole (B1671886) Derivatives: Hydrogen Bonding and π-π Stacking Phenomena

Non-covalent interactions are crucial in determining the conformation, stability, and intermolecular recognition of indole-containing molecules. mdpi.com The indole nucleus, a prominent feature in the amino acid tryptophan, can participate in a wide array of these interactions, which are critical for the structure and function of proteins and for ligand binding in drug design. mdpi.comnih.gov

Hydrogen Bonding: The capacity for hydrogen bonding is a defining characteristic of many indole derivatives. mdpi.com The N-H group of a traditional indole ring is a potent hydrogen bond donor. nih.gov In the case of (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol, the indole nitrogen is substituted, precluding it from acting as a hydrogen bond donor. However, the methanol (B129727) substituent on the phenyl ring introduces a hydroxyl (-OH) group, which can serve as both a hydrogen bond donor and acceptor. This allows the molecule to interact with other polar molecules or functional groups within a larger system, such as a protein active site. Furthermore, the nitrogen atom on the indole ring can still function as a hydrogen bond acceptor. mdpi.com

π-π Stacking and Related Interactions: The aromatic systems of the indole and phenyl rings are electron-rich, making them capable of engaging in π-π stacking interactions. mdpi.com These interactions, which often play a key role in the stability of protein structures and ligand binding, occur when two aromatic rings align face-to-face or in a parallel-displaced manner. mdpi.comnih.gov The stability and geometry of these stacked complexes are influenced by electrostatic interactions between the π-systems. nih.gov

Halogenation, such as the presence of the chlorine atom on the indole ring of the title compound, can modulate the strength of these π-π stacking interactions. Density functional theory (DFT) calculations on other halogenated indoles have shown that halogenation has a discernible effect on the stability of the stacking, with the effect becoming more pronounced with heavier halogens. mdpi.com

Beyond classical π-π stacking, indole derivatives can also participate in other non-covalent bonds involving their π-systems, such as:

N-H···π Interactions: In these bonds, the N-H group acts as a hydrogen bond donor to the face of an aromatic ring. While the title compound cannot form this bond via its indole nitrogen, this interaction is a significant feature in other indole derivatives, often generating distinct structural motifs like chains or dimers in the solid state. elsevierpure.comelsevierpure.com

XH–π Interactions: This broader category includes interactions between various X-H bonds (where X can be C, N, O, etc.) and a π-system. nih.gov The C-H bonds of the phenyl and indole rings, as well as the O-H of the methanol group, could potentially form such interactions with neighboring aromatic rings. nih.gov

A summary of these interactions is presented in the table below.

Table 1: Key Non-Covalent Interactions in Indole Derivatives

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. mdpi.comnih.gov | The -OH group of the methanol substituent can act as both a hydrogen bond donor and acceptor. |

| π-π Stacking | Attractive, non-covalent interaction between the electron clouds of aromatic rings. mdpi.com | The indole and phenyl rings can participate in stacking interactions, influenced by the chloro-substituent. mdpi.com |

| N-H···π Interaction | A specific type of hydrogen bond where an N-H group donates a hydrogen to the face of a π-system. elsevierpure.com | Not possible for the indole nitrogen due to N-phenyl substitution, but a key interaction in related primary/secondary indoles. |

| XH–π Interaction | A general interaction where an X-H bond points towards an aromatic ring. nih.gov | The C-H bonds and the methanol O-H bond can potentially act as donors to a nearby π-system. |

Understanding Molecular Recognition and Binding Modes through Molecular Docking (General Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the binding site of another, typically a macromolecule like a protein. numberanalytics.comijcap.in This method is fundamental in structure-based drug design for identifying potential drug candidates and optimizing their interactions with a biological target. numberanalytics.comnih.gov

The process of molecular docking can be broken down into several key stages:

Preparation of Receptor and Ligand: The three-dimensional structure of the protein receptor is required, which can be obtained from experimental methods like X-ray crystallography or generated through computational approaches such as homology modeling. frontiersin.org The receptor structure is prepared by removing non-essential components (e.g., water molecules), adding hydrogen atoms, and assigning atomic charges. numberanalytics.com Similarly, the ligand—in this case, this compound—is prepared by generating its 3D conformers and assigning charges. numberanalytics.com

Sampling and Posing: A docking algorithm systematically samples a vast number of possible conformations and orientations (poses) of the ligand within the receptor's binding site. frontiersin.org To handle the immense conformational space, especially when both the ligand and parts of the receptor are treated as flexible, sophisticated search algorithms are employed. ijcap.infrontiersin.org To accelerate calculations, the binding site is often represented as a grid where interaction potential energies are pre-calculated. nih.gov

Scoring and Ranking: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex. ijcap.infrontiersin.org These functions approximate the strength of the interaction by calculating terms for non-covalent interactions, such as van der Waals forces (often described by a Lennard-Jones potential) and electrostatic interactions (described by a Coulomb function). frontiersin.org The docked poses are then ranked based on their scores, with the top-ranked poses representing the most probable binding modes. numberanalytics.com These predictions are crucial for understanding the molecular recognition process and guiding further experimental studies. numberanalytics.comijcap.in

Table 2: General Methodology of Molecular Docking

| Step | Objective | Key Actions |

|---|---|---|

| 1. Preparation | To prepare the receptor and ligand structures for the simulation. | Obtain 3D structures, add hydrogens, assign atomic charges, define the binding site. numberanalytics.comfrontiersin.org |

| 2. Posing | To generate a wide range of possible binding modes for the ligand. | A search algorithm explores the conformational and orientational space of the ligand within the binding site. nih.govfrontiersin.org |

| 3. Scoring | To estimate the binding affinity for each pose. | A scoring function calculates the interaction energy based on forces like van der Waals and electrostatics. frontiersin.org |

| 4. Ranking | To identify the most likely binding mode(s). | Poses are ranked according to their scores to predict the most stable complex. numberanalytics.com |

Reaction Mechanisms in the Functionalization and Derivatization of Indole Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, and developing methods for its functionalization is a central goal in synthetic chemistry. nih.govjmu.edu Derivatization allows for the modulation of a molecule's properties and the synthesis of diverse compound libraries. The reactions often proceed through mechanisms involving C-H activation or classic cyclization strategies.

C-H Functionalization: Direct functionalization of the C-H bonds of the indole ring is an efficient strategy that avoids pre-functionalized starting materials. nih.gov A significant challenge is achieving site selectivity, as the indole core has multiple C-H bonds with varying reactivity. nih.gov

Directed C-H Activation: A common strategy to control regioselectivity involves the use of a directing group (DG), which is temporarily installed on the indole nitrogen. This group coordinates to a metal catalyst (commonly palladium or copper) and directs the C-H activation to a specific, often sterically hindered, position. nih.gov For example, a P(O)tBu₂ group on the indole nitrogen can direct palladium-catalyzed arylation to the C7 position. nih.gov The general catalytic cycle for such a reaction often involves a concerted metalation-deprotonation (CMD) step to form a metallacyclic intermediate, followed by oxidative addition, reductive elimination, and catalyst regeneration. nih.gov

Transition-Metal-Free Functionalization: While transition metals are powerful, methods that avoid them are also being developed. For instance, boron-mediated C-H borylation using BBr₃ can proceed without a transition metal catalyst, providing a route to functionalized indoles. nih.gov

Classic Indole Synthesis: Rather than modifying a pre-existing indole, derivatized indoles can be constructed from acyclic precursors. The Fischer indole synthesis is a classic example, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This method can be adapted to produce highly substituted indoles, such as by using a substituted 1,4-diacylbenzene to generate a 2,3-disubstituted indole scaffold. orientjchem.org

Modern Synthetic Methods: A variety of other reaction mechanisms are employed to create complex indole derivatives.

Palladium/Norbornene Catalysis: This cooperative catalysis enables the vicinal (C2 and C3) difunctionalization of indoles. The mechanism is initiated by a Pd(II)-mediated C3-metalation, with norbornene playing a key role in promoting the turnover-limiting oxidative addition step. nih.gov

Visible-Light-Induced Reactions: Some transformations can be initiated by visible light without a traditional photocatalyst. In certain indole-tethered systems, an intramolecular electron donor-acceptor complex can form, which upon light absorption, undergoes charge transfer to initiate a radical reaction sequence. rsc.org

Table 3: Selected Reaction Mechanisms for Indole Derivatization

| Reaction Type | Mechanistic Principle | Typical Outcome |

|---|---|---|

| Directed C-H Functionalization | A directing group on the indole nitrogen guides a metal catalyst to a specific C-H bond for activation. nih.gov | Site-selective introduction of new functional groups (e.g., aryl, alkyl) on the indole's benzene (B151609) ring. nih.gov |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone intermediate. orientjchem.org | Construction of the core indole scaffold from acyclic precursors. orientjchem.org |

| Pd/Norbornene Catalysis | Cooperative catalysis involving Pd(II)-mediated C-H activation and norbornene-promoted oxidative addition. nih.gov | Vicinal difunctionalization at the C2 and C3 positions of the indole ring. nih.gov |

| Intramolecular Charge Transfer | Visible light absorption by an electron donor-acceptor complex initiates a radical cascade. rsc.org | Formation of complex spirocycles via dearomatizing cyclization. rsc.org |

Electronic Effects and Charge Transfer Processes within the Indole-Phenyl-Methanol System

The electronic properties of the this compound system are governed by the interplay between its constituent parts: the electron-rich indole ring, the linking phenyl group, and the substituents (-Cl and -CH₂OH). This arrangement resembles a donor-π-acceptor (D-π-A) architecture, where electronic communication between the different moieties can lead to interesting photophysical phenomena like intramolecular charge transfer (ICT). rsc.orgnih.gov

Electronic Substituent Effects: The nature and position of substituents significantly impact the electronic distribution within the molecule. chemrxiv.org

The indole ring generally acts as a π-electron donor. nih.gov

The chloro group at the 6-position is an electron-withdrawing group via induction but can also be a weak π-donor through resonance. Its net effect influences the electron density of the indole system and its frontier molecular orbitals (HOMO and LUMO). researchgate.net

The phenyl-methanol group attached to the indole nitrogen also modulates the electronic landscape. The phenyl ring acts as a π-conjugated bridge, while the methanol group has a mild electronic effect.

Computational methods like Density Functional Theory (DFT) are powerful tools for investigating these effects. chemrxiv.orgresearchgate.net Calculations can determine properties like the HOMO-LUMO gap, which relates to the electronic excitation energy, and generate Molecular Electrostatic Potential (MEP) maps. MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding reactivity. researchgate.net

Intramolecular Charge Transfer (ICT): In molecules with distinct electron-donating and electron-accepting parts connected by a π-system, photoexcitation can trigger the transfer of an electron from the donor to the acceptor. rsc.org In the this compound framework, the indole moiety can serve as the electron donor. Upon absorption of light, an excited state is formed, which can relax into a charge-separated state where the indole is partially oxidized and another part of the molecule is partially reduced. rsc.org

This ICT process is often sensitive to the environment, particularly solvent polarity. rsc.org In polar solvents, the charge-separated state can be stabilized, leading to distinct spectroscopic signatures, such as a large red-shift in fluorescence emission (solvatochromism). nih.gov The dynamics of ICT can also be coupled to molecular motions, such as the twisting of the bond between the indole and phenyl moieties, leading to the formation of twisted intramolecular charge transfer (TICT) states. rsc.org The study of these processes is critical for applications in molecular sensors and optoelectronics. nih.gov

Chemical Reactivity and Derivatization Strategies for 3 6 Chloro 1h Indol 1 Yl Phenyl Methanol

Functionalization at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom (N1) of the indole ring in (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol is a primary site for functionalization. As a weak acid, the N-H bond can be deprotonated by strong bases to form an N-anion, which then acts as a nucleophile. bhu.ac.in This allows for the introduction of a wide range of substituents at the N1 position.

N-Alkylation and N-Arylation: The indole nitrogen can be readily alkylated or arylated under various conditions. researchgate.net N-alkylation can be achieved using alkyl halides in the presence of a base such as sodium hydride (NaH) in an organic solvent. bhu.ac.in For instance, reaction with methyl iodide in dimethylformamide leads to the corresponding N-methylated indole. bhu.ac.in N-arylation, on the other hand, is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of N-arylindoles. nih.gov

N-Acylation and N-Sulfonylation: The indole nitrogen can also undergo acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the generated acid. N-acylation can serve as a method to introduce various carbonyl-containing groups, while N-sulfonylation is often used to install protecting groups or moieties that can influence the electronic properties of the indole ring.

The strategic functionalization at the N1 position can also influence the reactivity of other positions on the indole ring, particularly the C2 and C3 positions, by altering the electron density and steric environment of the heterocyclic system. researchgate.net

Reactivity at the Indole C2 and C3 Positions

The pyrrole-like five-membered ring of the indole nucleus is electron-rich, making it susceptible to electrophilic attack. bhu.ac.in The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution, being approximately 10¹³ times more reactive than benzene (B151609). youtube.com

Electrophilic Substitution at C3: A variety of electrophilic substitution reactions readily occur at the C3 position of the indole ring. These include:

Vilsmeier-Haack formylation: This reaction, using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), introduces a formyl group (-CHO) at the C3 position. youtube.com

Mannich reaction: Reaction with formaldehyde (B43269) and a secondary amine in the presence of an acid catalyst yields a gramine (B1672134) derivative, which is a versatile intermediate for further synthetic transformations.

Friedel-Crafts acylation: Acylation with acid chlorides or anhydrides in the presence of a Lewis acid catalyst can introduce an acyl group at the C3 position. bhu.ac.in

Functionalization at C2: While the C3 position is kinetically favored for electrophilic attack, functionalization at the C2 position can be achieved under specific conditions. bhu.ac.in One common strategy involves the use of a protecting group on the indole nitrogen, which can direct metallation to the C2 position. bhu.ac.in Treatment with a strong base like n-butyllithium (n-BuLi) can lead to lithiation at C2, and the resulting organolithium species can then be quenched with various electrophiles to introduce substituents at this position. bhu.ac.in

The inherent reactivity of the C2 and C3 positions has been extensively exploited in the synthesis of a wide range of functionalized indole derivatives. acs.orgrsc.org

Table 1: Regioselectivity in Indole Functionalization

| Position | Type of Reaction | Typical Reagents | Product Type |

|---|---|---|---|

| N1 | N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl Indole |

| N1 | N-Arylation | Aryl halide, Palladium catalyst | N-Aryl Indole |

| C3 | Electrophilic Substitution | Electrophile (e.g., Vilsmeier reagent) | 3-Substituted Indole |

| C2 | Directed Lithiation | n-BuLi, then Electrophile | 2-Substituted Indole |

Transformations of the Primary Alcohol Functionality (Methanol Group)

The primary benzylic alcohol group in this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, esterification, etherification, and halogenation. masterorganicchemistry.comtransformationtutoring.com

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. youtube.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will selectively oxidize the primary alcohol to the corresponding aldehyde. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the formation of the carboxylic acid. masterorganicchemistry.comlibretexts.org The benzylic nature of the alcohol makes it particularly susceptible to oxidation. libretexts.org

Reduction: While the alcohol is already in a reduced state, the term "reduction" in this context could refer to the hydrogenolysis of the benzylic C-O bond. This can be achieved under catalytic hydrogenation conditions, typically using a palladium catalyst and a source of hydrogen, to yield the corresponding methyl-substituted phenylindole.

Esterification: The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. vedantu.com This reaction is often catalyzed by an acid, such as sulfuric acid, or can be promoted by coupling agents. For example, the reaction with acetic acid in the presence of an acid catalyst yields the acetate (B1210297) ester. nih.gov

Etherification: Etherification of the benzylic alcohol can be accomplished through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed condensation with another alcohol can lead to the formation of an ether. researchgate.net Iron(III) chloride has also been shown to catalyze the homo- and cross-etherification of benzylic alcohols. acs.orgnih.gov

The hydroxyl group of the primary alcohol can be replaced by a halogen atom to form a benzylic halide. This transformation can be achieved using various reagents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl (B1604629) chloride or benzyl bromide, respectively. libretexts.org These benzylic halides are valuable synthetic intermediates, being highly reactive in nucleophilic substitution reactions.

Table 2: Key Transformations of the Primary Alcohol

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (to Aldehyde) | PCC, DMP | Aldehyde |

| Oxidation (to Carboxylic Acid) | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | Alkyl Halide, Base (Williamson) | Ether |

| Halogenation (Chlorination) | SOCl₂ | Benzyl Chloride |

| Halogenation (Bromination) | PBr₃ | Benzyl Bromide |

Reactivity of the Chlorophenyl Moiety in Synthetic Transformations

The chloro substituent on the phenyl ring is a key functional group that enables a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. libretexts.orgmasterorganicchemistry.com These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Aryl chlorides can participate in a range of palladium-catalyzed cross-coupling reactions, although they are generally less reactive than the corresponding bromides or iodides. acs.org Some of the most important cross-coupling reactions involving aryl chlorides include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. youtube.com

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene. youtube.com

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to generate an aryl-substituted alkyne. youtube.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an arylamine. youtube.com

Hiyama Coupling: Reaction with an organosilicon compound in the presence of a palladium catalyst. mdpi.com

The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving efficient coupling with the relatively unreactive aryl chloride. researchgate.net Successful cross-coupling at the chloro position allows for the introduction of a wide variety of substituents, further expanding the chemical space accessible from this compound.

Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl chlorides compared to more activated systems, nucleophilic aromatic substitution can occur under forcing conditions or if the aromatic ring is sufficiently activated by other electron-withdrawing groups. This would involve the displacement of the chloride by a strong nucleophile.

Development of Diversity-Oriented Synthesis (DOS) Libraries based on the Indole Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology that aims to generate collections of structurally diverse small molecules in an efficient manner. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on creating a single, specific molecule, DOS seeks to explore vast regions of chemical space to identify novel compounds with unexpected biological activities. scispace.com The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs, making it an ideal starting point for DOS libraries. mdpi.com

The molecule this compound is an excellent candidate for a DOS campaign due to its inherent structural features that allow for divergent synthetic pathways. The core principle of DOS involves using a common starting material and, through a series of branching reactions, generating a library of compounds with high skeletal diversity. cam.ac.uk

Conceptual DOS Strategy for this compound:

A hypothetical DOS approach starting from this scaffold could involve a "build/couple/pair" strategy to rapidly increase molecular complexity and diversity. The key reactive handles on the molecule are the N-H of a precursor indole, the C-X bonds (C-Cl and C-N), and the benzylic alcohol.

Initial Scaffolding: The synthesis of the core N-aryl indole structure itself can be a point of diversification.

Alcohol Derivatization: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then undergo a wide array of subsequent reactions such as Wittig reactions, reductive aminations, or amide couplings to introduce new appendages.

Indole Core Functionalization: The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. orientjchem.org However, with the C1 position occupied, reactions at other positions like C2 or on the benzene ring of the indole can be explored.

Aryl Halide Cross-Coupling: The chloro-substituent on the indole ring provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents.

The combination of these divergent pathways would allow for the creation of a rich library of compounds with diverse three-dimensional shapes and functionalities, which could then be screened in high-throughput assays to identify novel bioactive molecules. nih.gov

Table 1: Potential Reactions for DOS based on the this compound Scaffold

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group/Structure |

| Phenyl-Methanol | Oxidation | PCC, DMP, TEMPO | Aldehyde, Carboxylic Acid |

| Phenyl-Methanol | Etherification | Williamson Ether Synthesis (NaH, Alkyl Halide) | Ether |

| Phenyl-Methanol | Esterification | Acyl Halides, Carboxylic Anhydrides | Ester |

| Indole C-Cl | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted Indole |

| Indole C-Cl | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted Indole |

| Indole C-Cl | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted Indole |

| Indole Ring | Electrophilic Substitution | Vilsmeier-Haack (POCl₃, DMF) | Formylation at C3 (on a precursor) |

Exploration of Advanced Catalytic Systems for Further Modifications

Advanced catalytic systems are indispensable for the efficient and selective modification of complex molecules like this compound. These catalysts, often based on transition metals, enable reactions that would otherwise be difficult or impossible to achieve, providing access to a wider range of derivatives.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysis is a cornerstone of modern organic synthesis and is particularly well-suited for modifying the aryl and heteroaryl moieties of the target molecule. nih.gov The chloro-substituent at the 6-position of the indole ring is a prime site for such transformations.

Suzuki-Miyaura Coupling: This reaction would involve coupling the chloro-indole with a variety of boronic acids or esters to form new carbon-carbon bonds, introducing alkyl, alkenyl, or aryl groups.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C6 position.

Heck Reaction: The coupling of the chloro-indole with alkenes can introduce vinyl groups, which can be further functionalized.

Catalytic Modification of the Benzylic Alcohol:

The benzylic alcohol group is another key site for catalytic modification.

Catalytic Oxidation: Selective oxidation to the corresponding aldehyde can be achieved using various catalytic systems, such as those based on ruthenium or copper, under mild conditions. This aldehyde is a versatile intermediate for further C-C bond-forming reactions.

Transfer Hydrogenation: While the starting material is an alcohol, related ketone derivatives could be stereoselectively reduced to the alcohol using transfer hydrogenation catalysts, allowing for the synthesis of specific enantiomers.

C-H Activation:

A more recent and advanced strategy involves the direct functionalization of C-H bonds. Catalytic C-H activation could potentially be used to introduce new functional groups onto the phenyl ring or the indole core without the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization.

Table 2: Exemplary Advanced Catalytic Systems for Derivatization

| Catalytic System | Reaction Type | Substrate Position | Potential Outcome |

| Pd(OAc)₂ / Ligand (e.g., SPhos, XPhos) | Suzuki Coupling | Indole C6-Cl | Introduction of aryl/vinyl groups |

| Pd₂(dba)₃ / Ligand (e.g., BINAP) | Buchwald-Hartwig Amination | Indole C6-Cl | Introduction of N-based functional groups |

| Ru-based catalysts | Aerobic Oxidation | Benzylic -CH₂OH | Selective formation of the corresponding aldehyde |

| Rh or Ir-based catalysts | C-H Borylation/Arylation | Phenyl or Indole C-H bonds | Direct introduction of boronate esters or aryl groups |

The strategic application of these advanced catalytic systems can significantly expand the chemical space accessible from the this compound scaffold, facilitating the generation of novel compounds for various scientific applications.

Q & A

Basic: What are the established synthetic routes for (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol, and how are reaction parameters optimized?

Answer:

The compound is synthesized via nucleophilic substitution, typically involving 6-chloroindole and a benzyl halide derivative under alkaline conditions (e.g., NaH or K₂CO₃ in DMF/DMSO at 60–80°C) . Critical parameters include:

- Temperature control : Elevated temperatures (70–90°C) enhance reaction rates but require monitoring to avoid side reactions.

- Base selection : Strong bases like NaH improve yield by deprotonating the indole nitrogen, facilitating electrophilic attack.

- Purification : Column chromatography or recrystallization is used post-reduction (e.g., NaBH₄) to isolate the methanol derivative .

Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

Key methods include:

- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., indole C-H resonances at δ 7.2–7.8 ppm, methanol -OH at δ 4.5–5.0 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₁ClNO: 264.05 g/mol) .

- FT-IR : Identifies functional groups (e.g., O-H stretch at ~3200–3400 cm⁻¹) .

Crystallographic studies using programs like SHELX (for X-ray diffraction) are recommended for absolute configuration determination, though no crystal data is reported for this specific compound .

Advanced: How can researchers design experiments to evaluate its biological activity, particularly in anticancer or anti-inflammatory contexts?

Answer:

- Target identification : Prioritize receptors common to indole derivatives (e.g., serotonin receptors, COX-2 for anti-inflammatory activity) .

- In vitro assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Anti-inflammatory : ELISA-based TNF-α/IL-6 inhibition in LPS-stimulated macrophages.

- Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3) or pathway modulation (e.g., NF-κB) .

- Control compounds : Compare with structurally similar analogs (e.g., 6-fluoroindole derivatives) to isolate chlorine substituent effects .

Advanced: How do structural modifications (e.g., halogen substitution) influence its reactivity and bioactivity?

Answer:

- Halogen effects : The 6-chloro group enhances electrophilicity and binding to hydrophobic pockets in target proteins vs. smaller substituents (e.g., 6-fluoro) .

- Methanol position : Para-substitution on the phenyl ring optimizes hydrogen bonding with residues like Asp or Glu in enzymes .

- SAR (Structure-Activity Relationship) studies : Replace the chloro group with methyl or methoxy to assess steric/electronic impacts on potency .

Advanced: How can contradictions in biological data across studies be resolved?

Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to mitigate batch variability.

- Meta-analysis : Compare pharmacokinetic parameters (e.g., LogP, solubility) to explain potency disparities .

For example, lower activity in certain studies may arise from poor solubility—address via prodrug synthesis (e.g., esterification of the methanol group) .

Computational: What in silico strategies predict target interactions and pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock, Schrödinger) : Model binding to serotonin receptors (5-HT₂A) or kinases (e.g., EGFR) using PDB structures .

- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- ADMET prediction (SwissADME) : Estimate bioavailability (%ABS = 65–70), BBB permeability, and CYP450 interactions .

Methodological: What are best practices for purity optimization during synthesis?

Answer:

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.

- Purification :

- QC validation : HPLC (C18 column, acetonitrile/water) with >95% purity threshold .

Mechanistic: What proposed mechanisms underlie its anticancer effects?

Answer:

- Receptor modulation : Binding to tyrosine kinase receptors (e.g., VEGFR2) inhibits angiogenesis .

- DNA intercalation : Planar indole moiety disrupts DNA replication in cancer cells.

- Oxidative stress : Chloro-substituent enhances ROS generation, triggering apoptosis .

Validation requires knockout models (e.g., CRISPR/Cas9 for target genes) and ROS scavenger co-treatment experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.